FzM1
Overview
Description
FzM1 is a biarylurea derivative that acts as a reversible inhibitor of Wnt-b-catenin signaling . It is also known as a negative allosteric modulator (NAM) of the Frizzled4 (Fz4) receptor . FzM1 is capable of reducing the transcription of TCF/LEF-regulatory genes by blocking the phosphorylation and nuclear translocation of beta-catenin .
Molecular Structure Analysis
The molecular structure of FzM1 is represented by the formula C21H16N2O2S . It is a biarylurea derivative . More detailed structural analysis would require access to specific structural data or crystallographic studies.Physical And Chemical Properties Analysis
FzM1 is a white to light brown solid . Its molecular weight is 360.43 g/mol . The exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
1. Wnt-β-Catenin Signaling Inhibition
- Application Summary : FzM1 is a cell-permeable, biarylurea derivative that acts as a reversible inhibitor of Wnt-β-Catenin signaling . It blocks the phosphorylation and nuclear translocation of beta-catenin, thereby reducing the transcription of TCF/LEF-regulatory genes .
- Methods of Application : FzM1 is believed to induce conformational changes in Fz4 by interacting with the third intracellular loop, ICL3, inhibiting binding of dishevelled (Dsh) and hampering the formation of the Fz4-Dsh complex that is necessary for β-catenin nuclear transport and ultimately transcription of TCF/LEF-regulated genes .
- Results or Outcomes : FzM1 has been shown to promote HA-Fz4-FEVR plasma membrane localization in U87MG glioblastoma cells and Caco-2 cells .
2. Inhibition of Amyloid-β Binding to RAGE
- Application Summary : FPS-ZM1, a high-affinity RAGE-specific blocker, inhibits amyloid-β binding to RAGE, neurological damage, and inflammation in the APPsw/0 transgenic mouse model of Alzheimer’s Disease (AD) .
- Methods of Application : FPS-ZM1 is not toxic to mice and can easily cross the blood–brain barrier .
- Results or Outcomes : FPS-ZM1 has been shown to inhibit amyloid-β binding to RAGE, reducing neurological damage and inflammation .
3. AGEs-RAGE Pathway Inhibition
- Application Summary : FPS-ZM1 has been used to treat an AGEs–RAGE-activated rat model established by intrahippocampal injection of AGEs .
- Methods of Application : Rats were treated with intraperitoneal administration of FPS-ZM1 .
- Results or Outcomes : FPS-ZM1 treatment significantly reduced AGEs-induced up-regulation of Abeta production, inflammation, and oxidative stress, and improved cognitive deficits in rats .
4. Differentiation of Tumor Cell Lines
- Application Summary : FzM1 has been tested on two tumor cell lines, U87MG glioblastoma cells and Caco-2 cells .
- Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
- Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
5. Inhibition of Wnt Antagonism
- Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
- Methods of Application : The exact method of application is not specified in the source .
- Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .
6. Inhibition of Wnt Antagonism
- Application Summary : FzM1 has a log EC50 value of 5.74 for inhibition of Wnt antagonism .
- Methods of Application : The exact method of application is not specified in the source .
- Results or Outcomes : The inhibition of Wnt antagonism by FzM1 could potentially be used in the treatment of diseases where Wnt signaling is dysregulated .
7. Differentiation of Tumor Cell Lines
- Application Summary : FzM1 was tested on two tumor cell lines. U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
- Methods of Application : FzM1 and FzM1alk were applied to these cell lines .
- Results or Outcomes : U87MG glioblastoma cells acquired a more differentiated phenotype on application. FzM1 and FzM1alk also sped up the differentiation of Caco-2 cells .
properties
IUPAC Name |
1-(3-hydroxy-5-thiophen-2-ylphenyl)-3-naphthalen-2-ylurea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2S/c24-19-12-16(20-6-3-9-26-20)11-18(13-19)23-21(25)22-17-8-7-14-4-1-2-5-15(14)10-17/h1-13,24H,(H2,22,23,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTSACXGWYGCPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC(=C3)C4=CC=CS4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Hydroxy-5-(thiophen-2-yl)phenyl)-3-(naphthalen-2-yl)urea |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.